4-(Isoquinolin-5-yl)pyrimidin-2-amine
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Overview
Description
4-(Isoquinolin-5-yl)pyrimidin-2-amine is a heterocyclic compound that features both isoquinoline and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-5-yl)pyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the isoquinoline moiety. One common method includes the reaction of 2-chloropyrimidine with isoquinoline derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Isoquinolin-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(Isoquinolin-5-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Mechanism of Action
The mechanism of action of 4-(Isoquinolin-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Quinolinyl-pyrazoles: Compounds that also feature a quinoline moiety and exhibit various pharmacological activities.
Uniqueness
4-(Isoquinolin-5-yl)pyrimidin-2-amine is unique due to its specific combination of isoquinoline and pyrimidine rings, which confer distinct biological properties. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer drug development.
Properties
Molecular Formula |
C13H10N4 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-isoquinolin-5-ylpyrimidin-2-amine |
InChI |
InChI=1S/C13H10N4/c14-13-16-7-5-12(17-13)11-3-1-2-9-8-15-6-4-10(9)11/h1-8H,(H2,14,16,17) |
InChI Key |
JUPDFJNPMKBWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C3=NC(=NC=C3)N |
Origin of Product |
United States |
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